![molecular formula C20H14ClN3O2S B2891277 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide CAS No. 330190-68-6](/img/structure/B2891277.png)
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide
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Overview
Description
“N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are abundantly present in nature and have made significant contributions to medicinal chemistry . The compound also contains a chlorophenyl group and a methoxy-naphthamide group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization processes .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography, which can provide detailed information about the arrangement of atoms within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through a combination of experimental techniques and computational methods .Scientific Research Applications
Antiviral Activity
The compound has shown potential in the field of antiviral research. Specifically, derivatives of this compound have demonstrated certain anti-tobacco mosaic virus activity . This suggests that it could be used in the development of treatments for diseases caused by this virus .
Antifungal Properties
Sulfonamide derivatives, which include this compound, have been reported to possess antifungal properties . This indicates potential use in the treatment of fungal infections .
Herbicidal Applications
In addition to its antifungal properties, sulfonamide derivatives have also been found to have herbicidal properties . This suggests that the compound could be used in the development of herbicides .
Anticonvulsant Properties
Certain 1,3,4-thiadiazoles, which include this compound, have displayed anticonvulsant properties . This suggests potential use in the treatment of conditions such as epilepsy .
Antibacterial Properties
1,3,4-thiadiazoles have also shown antibacterial properties . This indicates potential use in the treatment of bacterial infections .
Potential Use in Coordination Chemistry
2-Aminoimidazole derivatives, which include this compound, have been extensively employed in coordination chemistry . This suggests potential use in the synthesis of complex compounds .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
Similar compounds have shown potent activities against various pathogens . This suggests that the compound may have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c1-26-17-11-14-5-3-2-4-13(14)10-16(17)18(25)22-20-24-23-19(27-20)12-6-8-15(21)9-7-12/h2-11H,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQDCXVNGHFZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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